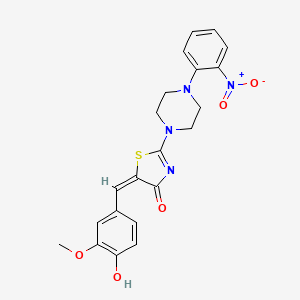

N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

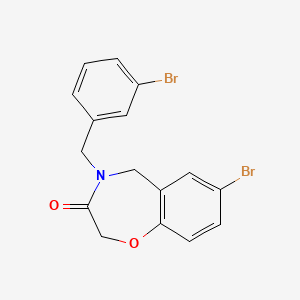

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrimidine ring, followed by the introduction of the various substituents. The exact synthetic route would depend on the specific reactivity and compatibility of the different functional groups .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the connectivity of its functional groups. The presence of the pyrimidine ring, a planar aromatic system, could impart rigidity to the molecule, while the other functional groups could influence its polarity and reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amine group could participate in acid-base reactions, the thioether could undergo oxidation, and the pyrimidine ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar functional groups like the amine and the methoxy groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Compounds with structural similarities to N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide have been synthesized and evaluated for their potential in treating various diseases. For instance, derivatives have shown promise as anti-inflammatory and analgesic agents, indicating their potential in the development of new therapeutic drugs (Abu‐Hashem et al., 2020). Furthermore, some compounds have been tested for antimicrobial and antifungal activities, highlighting their role in combating infectious diseases (Desai et al., 2013), (Jafar et al., 2017).

Material Science Applications

In the field of materials science, the synthesis and characterization of new aromatic polyimides incorporating amino-substituted benzamides have been explored. These compounds exhibit high thermal stability and solubility in organic solvents, making them suitable for high-performance polymers and coatings (Butt et al., 2005).

Pharmacological Applications

The pharmacological applications of these compounds are vast. They have been synthesized and screened for their anticancer activities, showing inhibitory effects on tumor cell lines. This suggests their potential in cancer therapy and the development of new anticancer drugs (Abdellatif et al., 2014). Additionally, some derivatives have been identified as dual inhibitors of CLK1 and DYRK1A kinases, which are targets for treating diseases like Alzheimer's and cancer (Loidreau et al., 2013).

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methoxybenzoyl chloride with 3,4-dimethoxyaniline to form N-(4-methoxyphenyl)-3,4-dimethoxybenzamide. This intermediate is then reacted with thioacetic acid to form N-(4-methoxyphenyl)-2-((methylthio)acetyl)-3,4-dimethoxybenzamide. The resulting compound is then reacted with ethyl cyanoacetate and ammonium acetate to form N-(4-methoxyphenyl)-2-((methylthio)acetyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide. Finally, the compound is reacted with 4-amino-2-mercapto-6-methylpyrimidine to form the target compound, N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide.", "Starting Materials": [ "4-methoxybenzoyl chloride", "3,4-dimethoxyaniline", "thioacetic acid", "ethyl cyanoacetate", "ammonium acetate", "4-amino-2-mercapto-6-methylpyrimidine" ], "Reaction": [ "4-methoxybenzoyl chloride + 3,4-dimethoxyaniline → N-(4-methoxyphenyl)-3,4-dimethoxybenzamide", "N-(4-methoxyphenyl)-3,4-dimethoxybenzamide + thioacetic acid → N-(4-methoxyphenyl)-2-((methylthio)acetyl)-3,4-dimethoxybenzamide", "N-(4-methoxyphenyl)-2-((methylthio)acetyl)-3,4-dimethoxybenzamide + ethyl cyanoacetate + ammonium acetate → N-(4-methoxyphenyl)-2-((methylthio)acetyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide", "N-(4-methoxyphenyl)-2-((methylthio)acetyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide + 4-amino-2-mercapto-6-methylpyrimidine → N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide" ] } | |

Número CAS |

868228-36-8 |

Fórmula molecular |

C22H22N4O6S |

Peso molecular |

470.5 |

Nombre IUPAC |

N-[4-amino-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C22H22N4O6S/c1-30-14-7-4-12(5-8-14)15(27)11-33-22-25-19(23)18(21(29)26-22)24-20(28)13-6-9-16(31-2)17(10-13)32-3/h4-10H,11H2,1-3H3,(H,24,28)(H3,23,25,26,29) |

Clave InChI |

VVJRARJDPFNJJS-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate](/img/structure/B2582740.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2582746.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B2582751.png)

![1,7-dimethyl-3-(2-methylbenzyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582753.png)